Lobaplatin is a third-generation platinum-based anti-cancer drug. [] It belongs to the class of platinum(II) complexes and is structurally similar to cisplatin and carboplatin but with distinct pharmacological properties. [] Lobaplatin is a diastereomeric mixture of platinum(II) complexes containing a 1,2-bis(aminomethyl)cyclobutane stable ligand and lactic acid as the leaving group. [] It has shown potential as an alternative to cisplatin in various cancer treatments, particularly in cases of cisplatin resistance. []
Lobaplatin is derived from the coordination of a platinum(II) metal center with specific ligands, including a bidentate amine ligand and a lactic acid leaving group. Its chemical formula is with a molar mass of approximately . The drug's structure allows it to exhibit significant cytotoxic effects against various cancer cell lines.
The synthesis of lobaplatin involves several key steps:
The synthesis can be summarized as follows:
Lobaplatin's molecular structure features a central platinum atom coordinated to two nitrogen atoms from the bidentate ligand and one oxygen atom from the lactic acid group. The structure can be represented as follows:
Lobaplatin undergoes several important chemical reactions that contribute to its mechanism of action:
Lobaplatin acts primarily through its ability to cross-link DNA, thereby inhibiting DNA replication and transcription. This cross-linking leads to:
The mechanism can be summarized as follows:
Lobaplatin exhibits several notable physical and chemical properties:
These properties influence its formulation and therapeutic application.
Lobaplatin has demonstrated significant potential in various scientific applications:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3